molecular formula C13H13BrO4 B598316 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1199586-87-2

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B598316
CAS No.: 1199586-87-2
M. Wt: 313.147
InChI Key: FJCAREVMNSGSFN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group attached to a spiro[3.4]octane ring system, which includes two dioxane rings. The presence of the bromine atom and the spirocyclic framework imparts distinct chemical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the annulation of the cyclopentane ring followed by the formation of the spirocyclic structure. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.

    Biology: The compound may be used in the development of new bioactive molecules and in the study of biological pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Another spirocyclic compound with a nitrogen atom in the ring system.

    Spirocyclic Oxindoles: Compounds with a spirocyclic structure attached to an oxindole moiety.

Uniqueness

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of the bromophenyl group and the specific arrangement of the spirocyclic rings. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAREVMNSGSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731133
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199586-87-2
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-bromophenyl)-3-[2-(chloromethyl)-1,3-dioxolan-2-yl]propanoate (1-3) (27 g, 71.5 mmol) cooled to −78° C. in DMF (200 mL) was added NaH (8.58 g, 214 mmol) and the reaction was allowed to slowly warm from −78° C. to rt. Once at rt, 1N NaOH (100 mL) was added and the reaction mixture was stirred over night. The crude reaction mixture was poured into saturated sodium bicarbonate and washed with chloroform. The aqueous layer was acidified with HCl, extracted with chloroform, dried over sodium sulfate filtered and concentrated. The crude residue was purified by column chromatography eluting with 1-50% EtOAc/Hexane. The appropriate fractions were concentrated and recrystallized from EtOAc/hexane to give 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (1-4) as a white solid. MS (M+H)+: 314.
Name
ethyl 2-(4-bromophenyl)-3-[2-(chloromethyl)-1,3-dioxolan-2-yl]propanoate
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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